Methyl 3-(isobutylamino)-2,2-dimethylpropanoate
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Overview
Description
Methyl 3-(isobutylamino)-2,2-dimethylpropanoate is an organic compound with a complex structure that includes an ester functional group and an isobutylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(isobutylamino)-2,2-dimethylpropanoate typically involves the esterification of 3-(isobutylamino)-2,2-dimethylpropanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are critical to achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(isobutylamino)-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents such as alkyl halides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: 3-(isobutylamino)-2,2-dimethylpropanoic acid.
Reduction: 3-(isobutylamino)-2,2-dimethylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(isobutylamino)-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-(isobutylamino)-2,2-dimethylpropanoate exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets such as enzymes or receptors. The isobutylamino group may also play a role in binding to specific sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(methylamino)-2,2-dimethylpropanoate
- Methyl 3-(ethylamino)-2,2-dimethylpropanoate
- Methyl 3-(propylamino)-2,2-dimethylpropanoate
Uniqueness
Methyl 3-(isobutylamino)-2,2-dimethylpropanoate is unique due to the presence of the isobutylamino group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
methyl 2,2-dimethyl-3-(2-methylpropylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-8(2)6-11-7-10(3,4)9(12)13-5/h8,11H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAGVHYXCMTNTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(C)(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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